3H-yohimban-13-ium;nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-yohimban-13-ium;nitrate, also known as sempervirine nitrate, is a bioactive indole alkaloid. It is a derivative of yohimbine, a compound found in the bark of the Pausinystalia yohimbe tree. This compound has been studied for its various pharmacological properties, including its potential use in treating erectile dysfunction, depression, and other ailments .
Vorbereitungsmethoden
The synthesis of 3H-yohimban-13-ium;nitrate involves several steps. One common method starts with the extraction of yohimbine from the bark of Pausinystalia yohimbe. The extracted yohimbine is then subjected to a series of chemical reactions to convert it into sempervirine nitrate. These reactions typically involve nitration, where a nitrate group is introduced into the molecule .
Industrial production methods for sempervirine nitrate are similar but are scaled up to produce larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
3H-yohimban-13-ium;nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: This reaction can convert this compound into its oxidized form, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for creating derivatives with specific properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more reactive form of the compound, while reduction may yield a more stable derivative .
Wissenschaftliche Forschungsanwendungen
3H-yohimban-13-ium;nitrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-yohimban-13-ium;nitrate involves its interaction with alpha-2 adrenergic receptors. By blocking these receptors, the compound can increase the release of norepinephrine and other neurotransmitters, leading to enhanced sympathetic nervous system activity . This mechanism is responsible for its effects on erectile function, mood, and other physiological processes.
Additionally, the compound’s interaction with DNA has been studied, revealing that it binds to specific sites on the DNA molecule, potentially affecting gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
3H-yohimban-13-ium;nitrate is similar to other indole alkaloids, such as yohimbine and reserpine. it has unique properties that set it apart:
Other similar compounds include various derivatives of quinazolin-4(3H)-ones, which have been studied for their biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H13N3O3 |
---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
3H-yohimban-13-ium;nitrate |
InChI |
InChI=1S/C19H12N2.NO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h1-12H;/q;-1/p+1 |
InChI-Schlüssel |
VNGKNJURONSDQE-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C=[N+]3C=CC4=C(C3=CC2=C1)NC5=CC=CC=C45.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.